3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the palladium-catalyzed cross-coupling reaction of lactams with thiols . This reaction forms a new carbon-sulfur (C-S) bond, which is crucial for the formation of the sulfanyl group in the compound.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline ring or the sulfanyl group.
Substitution: The ethyl group or the sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one include:
2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: Lacks the ethyl group but has similar biological activities.
3-allyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: Contains an allyl group instead of an ethyl group, which may alter its reactivity and biological properties.
3-ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4-one: Contains a thioxo group instead of a sulfanyl group, which can affect its chemical and biological behavior.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and sulfanyl groups contributes to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-16-13(17)11-7-9-5-3-4-6-10(9)8-12(11)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADWLPCUBJALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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